![molecular formula C17H17ClN2O3 B5876681 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that belongs to the class of carboximidamides. It is commonly used in scientific research for its potential biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential antitumor and antibacterial activity. However, one limitation is that the compound may have toxic effects on normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One direction is to investigate its potential as a therapeutic agent for breast cancer and tuberculosis. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.
Synthesis Methods
The synthesis of 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylphenol in the presence of a base to form the corresponding ester. This ester is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding carboxylic acid derivative. Finally, the carboxylic acid derivative is reacted with 2-chloro-N-(phenylmethyl)benzamide to form the desired compound.
Scientific Research Applications
2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been used in various scientific research studies. It has been shown to have potential antitumor activity in vitro against human breast cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-6-5-9-15(12(11)2)22-10-16(21)23-20-17(19)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLLLERKMCDMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.